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Compound of Interest

Compound Name: Fumazone

Cat. No.: B165209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the active ingredient in the product
formerly known as Fumazone: 1,2-Dibromo-3-chloropropane (DBCP). The document details its
chemical properties, mechanism of toxicity, and the experimental protocols used to assess its
effects.

Core Active Ingredient and Chemical Properties

The primary active ingredient in Fumazone is 1,2-Dibromo-3-chloropropane, a synthetic
organic compound.[1] Its chemical and physical properties are summarized in the table below.
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Property Value

Chemical Name 1,2-Dibromo-3-chloropropane
Common Synonyms DBCP, Nemagon, Fumazone
Chemical Formula C3H5Br2Cl

Molecular Weight 236.33 g/mol

Appearance Colorless to pale yellow liquid
Odor Pungent

Boiling Point 196 °C

Water Solubility 1000 mg/L at 20 °C

Primary Use Soil fumigant, nematicide

Mechanism of Action and Toxicological Profile

1,2-Dibromo-3-chloropropane (DBCP) is a potent genotoxic and carcinogenic agent. Its toxicity
is primarily mediated through metabolic activation. The two main pathways for bioactivation are
cytochrome P450-mediated oxidation and glutathione S-transferase (GST)-mediated
conjugation.

Cytochrome P450 Pathway: The cytochrome P450 enzyme system oxidizes DBCP, leading to
the formation of reactive electrophilic intermediates. These intermediates can covalently bind to
cellular macromolecules, including DNA and proteins, leading to cellular damage and
mutations.

Glutathione Conjugation Pathway: DBCP can also be conjugated with glutathione (GSH), a
reaction catalyzed by glutathione S-transferases. This process can lead to the formation of a
reactive episulfonium ion, which is a potent DNA-alkylating agent. This pathway is particularly
significant in the testes, contributing to the compound's pronounced reproductive toxicity.

The genotoxic effects of DBCP have been demonstrated in numerous studies, showing that it
can induce DNA damage, gene mutations, and chromosomal aberrations. Its carcinogenic
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potential has been confirmed in animal studies, with findings of tumors in various organs,

including the stomach, lungs, and mammary glands.

A significant toxicological outcome of DBCP exposure is male reproductive toxicity,
characterized by testicular atrophy and a reduction in sperm count.
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Metabolic activation pathways of 1,2-Dibromo-3-chloropropane (DBCP).

Quantitative Toxicological Data

The following table summarizes key quantitative data from toxicological studies of DBCP.
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Metric Species Route Value

LD50 Rat Oral 170-350 mg/kg
LD50 Mouse Oral 260-410 mg/kg
LD50 Rabbit Dermal 1400 mg/kg

Increased incidence of
Carcinogenicity Rat (female) Oral mammary gland
adenocarcinomas

Increased incidence of
) o ) tumors in the nasal
Carcinogenicity Rat and Mouse Inhalation )
cavity, tongue, and

lungs

Experimental Protocols

The assessment of DBCP's toxicity and genotoxicity relies on a battery of standardized tests.
The following are summaries of key experimental protocols based on the Organisation for
Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

OECD 451: Carcinogenicity Studies

This guideline details the long-term assessment of a substance's carcinogenic potential in
rodents.[1][2][3][4][5][6]

o Objective: To observe test animals for a major portion of their life span for the development
of neoplastic lesions after exposure to the test substance.

» Test Animals: Typically rats or mice, with at least 50 males and 50 females per group.
e Procedure:

o Dose Selection: At least three dose levels are used, plus a control group. The highest
dose should induce minimal toxicity without significantly altering the lifespan.
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o Administration: The test substance is administered daily, usually through the diet, drinking
water, or by gavage, for a period of 18-24 months.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and
food consumption are recorded weekly.

o Pathology: At the end of the study, all animals undergo a full necropsy. All organs and
tissues are examined macroscopically, and tissues are preserved for histopathological
evaluation.

e Endpoint: The incidence, type, and location of tumors in the treated groups are compared to
the control group.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to detect gene mutations induced by a chemical.[7][8][9][10]

o Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse
mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-
dependent strains of Escherichia coli.

e Procedure:
o Strains: A set of specific bacterial strains with known mutations are used.

o Metabolic Activation: The test is performed with and without an exogenous metabolic
activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

o Exposure: The bacterial strains are exposed to various concentrations of the test
substance on agar plates deficient in the required amino acid.

o Incubation: The plates are incubated for 48-72 hours.

o Endpoint: A positive result is indicated by a dose-dependent increase in the number of
revertant colonies (colonies that have regained the ability to synthesize the essential amino
acid) compared to the negative control.
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Workflow for the Ames Test (OECD 471).
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OECD 474: Mammalian Erythrocyte Micronucleus Test

This in vivo assay detects damage to chromosomes or the mitotic apparatus.[11][12]

o Objective: To identify substances that cause cytogenetic damage, resulting in the formation
of micronuclei in erythrocytes.

o Test Animals: Typically rodents.
e Procedure:

o Administration: The test substance is administered to the animals, usually via one or more
exposures.

o Sampling: Bone marrow or peripheral blood is collected at appropriate time points after
treatment.

o Slide Preparation: The collected cells are processed and stained to visualize micronuclei.

o Analysis: A specific number of immature (polychromatic) erythrocytes are scored for the
presence of micronuclei.

o Endpoint: A significant, dose-related increase in the frequency of micronucleated
polychromatic erythrocytes in treated animals compared to controls indicates a positive
result.

OECD 473: In Vitro Mammalian Chromosomal Aberration
Test

This in vitro test identifies substances that cause structural chromosomal aberrations in
cultured mammalian cells.[13][14][15]

o Objective: To assess the potential of a chemical to induce chromosomal damage.

o Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell
cultures (e.g., human peripheral blood lymphocytes) are used.

e Procedure:
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o Exposure: Cell cultures are exposed to the test substance at several concentrations, with
and without metabolic activation (S9 mix).

o Harvesting: After a suitable treatment period, cells are treated with a metaphase-arresting
agent (e.g., colcemid), harvested, and fixed.

o Analysis: Chromosome preparations are stained, and metaphase cells are analyzed
microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

o Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with
structural chromosomal aberrations is considered a positive result.

OECD 488: Transgenic Rodent Somatic and Germ Cell
Gene Mutation Assays

This in vivo assay detects gene mutations in both somatic and germ cells of transgenic rodents.
[6I[16][17][18][19]

» Objective: To evaluate the mutagenic potential of a substance in a whole animal model,
providing data on tissue-specific and germline mutations.

» Test Animals: Transgenic mice or rats containing multiple copies of a reporter gene (e.g.,
lacZ or lacl).

e Procedure:

o Administration: Animals are treated with the test substance for a specified period (e.g., 28
consecutive days).

o Tissue Collection: After a manifestation period for mutations to be fixed, various tissues
(somatic and germ cells) are collected.

o DNA Isolation and Analysis: High molecular weight DNA is isolated from the tissues, and
the reporter gene is recovered and analyzed for mutations in a bacterial system.

» Endpoint: The mutant frequency in the reporter gene from tissues of treated animals is
compared to that of concurrent controls. A significant increase in mutant frequency indicates

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://app.overton.io/document.php?policy_document_id=oecddiscovery-85799dc89554b4c59dcfedbdf0c1c46c
https://www.oecd.org/en/publications/test-no-488-transgenic-rodent-somatic-and-germ-cell-gene-mutation-assays_9789264122819-en.html
https://www.oecd.org/en/publications/2022/06/test-no-488-transgenic-rodent-somatic-and-germ-cell-gene-mutation-assays_g1g3404a.html
https://www.researchgate.net/publication/325431167_Identifying_Germ_Cell_Mutagens_using_OECD_Test_Guideline_488_Transgenic_Rodent_Somatic_and_Germ_Cell_Gene_Mutation_Assays_and_Integration_with_Somatic_Cell_Testing
https://pubmed.ncbi.nlm.nih.gov/30057023/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

a mutagenic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Fumazone: A Technical Analysis of 1,2-Dibromo-3-
chloropropane (DBCP)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165209#fumazone-active-ingredient-and-chemical-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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